molecular formula C18H26ClN3O B10948891 N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

Cat. No.: B10948891
M. Wt: 335.9 g/mol
InChI Key: DBALMEHOXRMBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.

    Attachment of the adamantyl group: The adamantyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the propanamide linkage: This step involves the reaction of the intermediate compound with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-2-(4-chloro-1H-pyrazol-1-YL)propanamide
  • N-(1-Adamantyl)-2-(3,5-dimethyl-1H-pyrazol-1-YL)propanamide
  • N-(1-Adamantyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

Uniqueness

N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is unique due to the presence of both the adamantyl group and the substituted pyrazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H26ClN3O

Molecular Weight

335.9 g/mol

IUPAC Name

N-(1-adamantyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C18H26ClN3O/c1-10-16(19)11(2)22(21-10)12(3)17(23)20-18-7-13-4-14(8-18)6-15(5-13)9-18/h12-15H,4-9H2,1-3H3,(H,20,23)

InChI Key

DBALMEHOXRMBQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC23CC4CC(C2)CC(C4)C3)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.